4-(2,4-Dichlorophenoxy)butanohydrazide

Description

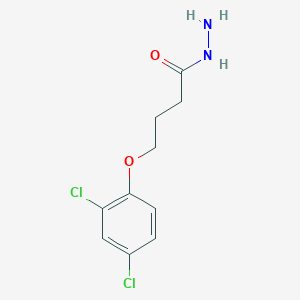

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dichlorophenoxy)butanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O2/c11-7-3-4-9(8(12)6-7)16-5-1-2-10(15)14-13/h3-4,6H,1-2,5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBMCLKAWBSLHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364759 | |

| Record name | 4-(2,4-dichlorophenoxy)butanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131426-24-9 | |

| Record name | 4-(2,4-dichlorophenoxy)butanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4-dichlorophenoxy)butanehydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 2,4 Dichlorophenoxy Butanohydrazide

Synthetic Routes for 4-(2,4-Dichlorophenoxy)butanohydrazide

The synthesis of this compound is a multi-step process that begins with the formation of its carboxylic acid or ester precursor, followed by conversion to the target hydrazide.

Synthesis from Key Precursors

Stage 1: Synthesis of Ethyl 4-(2,4-dichlorophenoxy)butanoate (B1226573)

The initial step involves a nucleophilic substitution reaction, specifically a Williamson ether synthesis. In this reaction, 2,4-dichlorophenol (B122985) is first deprotonated by a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic 2,4-dichlorophenoxide anion. This anion then reacts with an ethyl ester of a 4-halobutanoic acid, typically ethyl 4-bromobutanoate, to form the ether linkage.

The reaction is generally performed in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) to facilitate the reaction. The resulting product is ethyl 4-(2,4-dichlorophenoxy)butanoate. This synthesis is analogous to the manufacturing process for the herbicide 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB). nih.govresearchgate.netmt.gov

Stage 2: Hydrazinolysis of the Ester

The second stage involves the conversion of the ethyl ester intermediate to the corresponding hydrazide. This is achieved through hydrazinolysis, where the ester is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent such as ethanol (B145695). mdpi.comnih.gov The mixture is typically heated under reflux to drive the reaction to completion. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group (-OEt) and the formation of the stable hydrazide moiety, yielding this compound.

Step 1: 2,4-Dichlorophenol + Ethyl 4-bromobutanoate → Ethyl 4-(2,4-dichlorophenoxy)butanoate

Step 2: Ethyl 4-(2,4-dichlorophenoxy)butanoate + Hydrazine hydrate → this compound

Reaction Mechanism Analysis and Optimization

The core chemical transformation in the synthesis of the precursor is the Williamson ether synthesis. The mechanism involves the Sₙ2 attack of the phenoxide ion on the carbon atom bearing the halogen in the ethyl 4-bromobutanoate.

Optimization of this synthesis focuses on maximizing the yield and purity of the ester intermediate. Key parameters for optimization include:

Base: The choice of base is critical for efficient deprotonation of the phenol (B47542) without causing unwanted side reactions, such as hydrolysis of the ester. Weaker bases like potassium carbonate are often preferred over strong bases like sodium hydroxide to minimize this risk.

Solvent: Polar aprotic solvents (e.g., DMF, acetone, acetonitrile) are ideal as they solvate the cation of the base while leaving the phenoxide anion relatively free to act as a nucleophile.

Temperature: Reaction temperatures are typically elevated to increase the reaction rate, but must be controlled to prevent decomposition of reactants or products.

Catalyst: In some industrial processes for related phenoxyacetic acids, a phase-transfer catalyst (PTC) is used to facilitate the reaction between the aqueous phenoxide phase and the organic halo-ester phase, improving efficiency and yield. researchgate.netresearchgate.net

For the hydrazinolysis step, optimization generally involves adjusting the molar ratio of hydrazine hydrate to the ester and controlling the reaction time and temperature. An excess of hydrazine hydrate is often used to ensure complete conversion of the ester.

Scalability and Green Chemistry Considerations in Synthesis

When considering the large-scale production of this compound, several factors related to scalability and green chemistry are pertinent. The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.netroutledge.com

For the ether synthesis step, adopting a solvent-free approach or using greener solvents can significantly improve the environmental profile of the process. Research on the synthesis of related 2,4-D esters has shown that the reaction can be performed under solventless conditions using inorganic solid supports, sometimes assisted by microwave irradiation, which can dramatically reduce reaction times and eliminate solvent waste. rsc.org The use of a phase-transfer catalyst can also be considered a green approach as it can reduce the need for harsh solvents and improve energy efficiency. researchgate.net

In the hydrazinolysis step, minimizing the excess of hydrazine, which is a hazardous substance, is a key consideration. Optimizing reaction conditions to achieve high conversion with near-stoichiometric amounts of hydrazine would be a primary goal in a green synthesis design. Post-reaction, the recovery and recycling of the alcohol solvent would also be a critical component of a sustainable, scalable process.

Derivatization Strategies for this compound

The this compound molecule possesses several reactive sites that allow for a wide range of chemical modifications. These derivatization strategies are primarily focused on the terminal hydrazide group, but can also involve the butane (B89635) chain or the aromatic ring.

Functionalization at the Hydrazide Moiety (e.g., acylhydrazones, carbamoylhydrazides)

The hydrazide moiety (-CONHNH₂) is the most reactive functional group for derivatization. Its terminal amino group is a potent nucleophile, making it a key site for forming new carbon-nitrogen bonds.

Acylhydrazones: The most common derivatization is the condensation reaction with aldehydes or ketones to form N-acylhydrazones. nih.govmdpi.com This reaction is typically carried out by refluxing the hydrazide with the desired carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid). mdpi.com The reaction proceeds via nucleophilic attack of the -NH₂ group on the carbonyl carbon, followed by dehydration to form the imine linkage (-N=CH-).

This strategy allows for the introduction of a vast array of substituents (R¹ and R²) onto the molecule, depending on the choice of aldehyde or ketone. This structural diversity is a key feature of acylhydrazone chemistry. nih.govresearchgate.net

| R¹ | R² | Carbonyl Reactant | Resulting Acylhydrazone Derivative |

| Phenyl | H | Benzaldehyde | N'-(Phenylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide |

| 4-Nitrophenyl | H | 4-Nitrobenzaldehyde | N'-(4-Nitrophenylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide |

| 2-Hydroxyphenyl | H | Salicylaldehyde | N'-(2-Hydroxyphenylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide |

| Methyl | Methyl | Acetone | N'-(Propan-2-ylidene)-4-(2,4-dichlorophenoxy)butanohydrazide |

Carbamoylhydrazides and Thiocarbamoylhydrazides: The terminal nitrogen of the hydrazide can also react with isocyanates and isothiocyanates. This reaction leads to the formation of N-substituted carbamoylhydrazides and thiocarbamoylhydrazides, respectively. This provides another avenue for introducing diverse functional groups onto the parent molecule.

Modifications of the Butane Chain and Phenoxy Ring

While functionalization at the hydrazide is most common, modifications to other parts of the molecule are also conceivable, though often more complex.

Butane Chain Modifications: Altering the length or substitution of the four-carbon chain is most practically achieved by selecting a different starting material during the initial Williamson ether synthesis. For instance, using ethyl 6-bromohexanoate (B1238239) instead of ethyl 4-bromobutanoate would result in a six-carbon chain. Introducing substituents onto the chain would require appropriately substituted halo-ester precursors.

Phenoxy Ring Modifications: Modifications to the dichlorinated phenoxy ring are challenging due to the deactivating nature of the ether and chloro substituents towards further electrophilic aromatic substitution. Any such modifications would likely be difficult to control and could lead to a mixture of products. A more viable strategy for creating analogs with different ring substitutions is to begin the synthesis with a different substituted phenol. For example, starting with 2,4-dimethylphenol (B51704) would lead to a final product with methyl groups on the ring instead of chlorine atoms.

Synthesis of Heterocyclic Derivatives Incorporating the Butanohydrazide Scaffold

The inherent reactivity of the hydrazide functional group in this compound makes it an excellent starting material for the construction of various five- and six-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles. These heterocyclic moieties are of considerable interest due to their wide range of applications.

The synthesis of these derivatives typically involves the reaction of the terminal amino group of the hydrazide with suitable electrophilic reagents, leading to cyclization.

For instance, the synthesis of 2-amino-5-(((2,4-dichlorophenoxy)methyl)phenyl)-1,3,4-thiadiazole derivatives has been reported through the reaction of the corresponding hydrazide with isothiocyanates. This reaction proceeds via the formation of a thiosemicarbazide (B42300) intermediate, which then undergoes cyclodehydration to yield the thiadiazole ring. While this specific example utilizes a phenylacetic acid hydrazide, the methodology is directly applicable to this compound.

Similarly, 1,3,4-oxadiazole (B1194373) derivatives can be synthesized. One common method involves the reaction of the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. Another route involves the reaction with carbon disulfide in a basic medium to form a dithiocarbazate intermediate, which can then be cyclized.

The synthesis of pyrazole (B372694) derivatives from hydrazides often involves condensation with 1,3-dicarbonyl compounds. The reaction of this compound with compounds such as acetylacetone (B45752) or ethyl acetoacetate (B1235776) would be expected to yield the corresponding pyrazole derivatives. These reactions are typically carried out in a suitable solvent like ethanol, sometimes with the addition of a catalytic amount of acid.

A series of fused 1,2,4-triazolo[3,4-b] researchgate.netd-nb.infoajol.infothiadiazoles have been synthesized utilizing a 4-amino-5-substituted-1,2,4-triazole-3-thiol intermediate, which itself can be derived from the corresponding acid hydrazide. researchgate.net Reaction of this intermediate with various carboxylic acids leads to the fused heterocyclic system. researchgate.net

| Heterocyclic Derivative | General Synthetic Precursors |

| 1,3,4-Oxadiazoles | Carboxylic acids, Carbon disulfide |

| 1,3,4-Thiadiazoles | Isothiocyanates, Carbon disulfide |

| Pyrazoles | 1,3-Dicarbonyl compounds (e.g., acetylacetone) |

| Fused Triazolo-thiadiazoles | 4-Amino-1,2,4-triazole-3-thiol intermediate |

Exploration of Novel Catalytic Approaches for Synthesis and Derivatization

The development of novel catalytic approaches for the synthesis and derivatization of this compound and its derivatives is an area of active research, aiming for more efficient, selective, and environmentally benign processes.

While specific catalytic studies on this compound are not extensively documented, general advancements in the catalytic synthesis of heterocycles from hydrazides are highly relevant. For example, the use of solid-supported catalysts and microwave-assisted synthesis has shown promise in accelerating reaction times and improving yields for the synthesis of 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) derivatives.

In the broader context of phenoxyacetic acid derivatives, inverse phase transfer catalysis (IPTC) has been explored for the synthesis of 2,4-dichlorophenoxyacetic acid. This methodology, which facilitates the reaction between reactants in different phases, could potentially be adapted for the synthesis and derivatization of this compound, offering advantages in terms of product separation and catalyst recycling.

Furthermore, the development of metal-catalyzed cross-coupling reactions offers a powerful tool for the further derivatization of the aromatic ring of the this compound scaffold. Catalysts based on palladium, copper, and other transition metals could be employed to introduce new functional groups, thereby expanding the chemical space of accessible derivatives.

The exploration of biocatalysis, using enzymes to perform specific chemical transformations, represents another frontier. While not yet applied to this specific compound, the potential for enzymatic reactions to offer high selectivity and mild reaction conditions makes it an attractive area for future investigation.

| Catalytic Approach | Potential Application | Advantages |

| Solid-Supported Catalysts | Synthesis of heterocyclic derivatives | Ease of catalyst separation and recycling, potential for continuous flow processes |

| Microwave-Assisted Synthesis | Synthesis of heterocyclic derivatives | Reduced reaction times, improved yields, enhanced reaction rates |

| Inverse Phase Transfer Catalysis (IPTC) | Synthesis and derivatization | Improved reaction rates between immiscible reactants, simplified product isolation |

| Metal-Catalyzed Cross-Coupling | Derivatization of the aromatic ring | Introduction of a wide range of functional groups, creation of diverse compound libraries |

| Biocatalysis | Selective transformations | High selectivity (chemo-, regio-, and stereo-), mild reaction conditions, environmentally friendly |

Advanced Structural Characterization and Spectroscopic Analysis of 4 2,4 Dichlorophenoxy Butanohydrazide

High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the number and types of atoms, their connectivity, and their spatial relationships.

For 4-(2,4-Dichlorophenoxy)butanohydrazide, ¹H NMR spectroscopy would be used to identify the chemical shifts and coupling patterns of the hydrogen atoms. This would allow for the assignment of protons on the dichlorophenyl ring, the butyrate (B1204436) chain, and the hydrazide group. Similarly, ¹³C NMR spectroscopy would provide information on the chemical environment of each carbon atom in the molecule.

No specific experimental ¹H or ¹³C NMR data for this compound was found in the reviewed literature.

Hypothetical ¹H NMR Data Interpretation:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic Protons | 6.8 - 7.5 | Multiplets |

| -OCH₂- | 4.0 - 4.2 | Triplet |

| -CH₂-CH₂-CO- | 2.0 - 2.5 | Multiplet |

| -CO-CH₂-CH₂- | 2.0 - 2.5 | Multiplet |

| -NH-NH₂ | Broad Singlets | Broad Singlets |

Hypothetical ¹³C NMR Data Interpretation:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl Carbon (-C=O) | 170 - 175 |

| Aromatic Carbons | 110 - 160 |

| -OCH₂- | 65 - 70 |

| Aliphatic Carbons (-CH₂-) | 20 - 35 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry would be used to confirm its elemental composition. Analysis of the fragmentation patterns would help to verify the connectivity of the dichlorophenoxy, butyryl, and hydrazide moieties.

No specific experimental mass spectrometry data for this compound was found in the reviewed literature.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR spectroscopy of this compound would be expected to show characteristic absorption bands for the N-H and C=O groups of the hydrazide, the C-O-C ether linkage, and the C-Cl bonds on the aromatic ring. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data, especially for the aromatic ring vibrations.

No specific experimental FT-IR or Raman spectra for this compound were found in the reviewed literature.

Hypothetical FT-IR Data Interpretation:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Hydrazide) | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide I) | 1650 - 1680 |

| N-H Bend (Amide II) | 1510 - 1550 |

| C-O-C Stretch (Ether) | 1200 - 1250 |

| C-Cl Stretch | 700 - 800 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

A single-crystal X-ray diffraction analysis of this compound would definitively establish its molecular structure, including the planarity of the aromatic ring and the conformation of the butanohydrazide chain.

No published crystal structure for this compound was found in the Cambridge Structural Database (CSD) or other reviewed literature.

Chromatographic and Electrophoretic Methods for Purity and Identity Confirmation

Chromatographic and electrophoretic methods are essential for assessing the purity of a compound and confirming its identity by comparing its behavior to that of a reference standard.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components of a mixture. For this compound, a reversed-phase HPLC method would likely be developed. This would involve optimizing parameters such as the column type (e.g., C18), the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength (likely in the UV region, where the dichlorophenyl group absorbs). Such a method would be crucial for determining the purity of synthesized batches and for any quantitative analysis.

No specific HPLC methods for the analysis of this compound were found in the reviewed literature.

Gas Chromatography (GC) for Volatile Derivatives and Impurities

Gas chromatography (GC) serves as a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. In the context of this compound, which is a relatively polar and non-volatile molecule, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. This process also aids in the identification and quantification of potential impurities.

The derivatization of compounds similar to this compound, such as the related herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), often involves esterification. nih.gov For instance, methylation using reagents like diazomethane (B1218177) or boron trifluoride-methanol can be employed to convert the acidic moiety into its corresponding methyl ester. nih.govresearchgate.net A similar approach could be adapted for the butanohydrazide, potentially targeting the hydrazide group to create a less polar and more volatile derivative. Another derivatization reagent, BCl3/2-chloroethanol, has been used as a safer alternative to diazomethane for creating 2-chloroethyl esters of 2,4-D, which exhibit longer retention times and improved signal-to-noise ratios in GC-Electron Capture Detection (GC-ECD). nih.gov

Once derivatized, the sample is introduced into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation of the derivatized analyte and any volatile impurities is based on their differential partitioning between the stationary phase coated on the column wall and the mobile gas phase. The choice of the capillary column, such as a Durabond-5MS, is crucial for achieving optimal separation. epa.gov

The detection of the eluted compounds is commonly performed using a mass spectrometer (GC-MS), which provides both quantitative data and structural information based on the mass-to-charge ratio of the fragmented ions. epa.gov This is particularly useful for identifying unknown impurities. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification when compared to a known standard.

The analysis of impurities is a critical aspect of quality control. Potential impurities in a this compound sample could include starting materials from its synthesis, such as 2,4-dichlorophenol (B122985), and by-products from side reactions. mt.gov GC-MS is well-suited for detecting and identifying these trace-level impurities, ensuring the purity of the compound. The instrumental conditions, including the oven temperature program, carrier gas flow rate, and injection mode, are optimized to achieve the best possible separation and sensitivity. epa.gov

Table 1: Illustrative GC-MS Parameters for the Analysis of a Derivatized Phenoxyalkanoic Acid Derivative

| Parameter | Condition |

|---|---|

| GC System | Agilent Model 6890A or similar |

| Mass Spectrometer | Agilent Model 5973N or similar |

| Column | Durabond-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Oven Program | Initial 80°C for 1.2 min, ramp at 20°C/min to 320°C, hold for 2.0 min |

| Injection Mode | Splitless |

| Ionization Mode | Electron Impact (EI) |

Coupled Techniques: LC-MS/MS and GC-MS for Trace Analysis

For the sensitive and selective detection of this compound and its related compounds at trace levels, coupled or hyphenated analytical techniques are indispensable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most powerful and widely used methods in this regard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for the analysis of many polar pesticides and their metabolites in various matrices, often supplanting GC-MS due to its ease of use and reduced need for sample derivatization. lcms.cz This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the high selectivity and sensitivity of tandem mass spectrometry.

For the analysis of compounds structurally similar to this compound, such as 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB), reversed-phase chromatography is commonly employed. lcms.cz A C18 column, such as a Zorbax Eclipse Plus C18, is often used for separation with a gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% acetic acid) and an organic solvent (e.g., acetonitrile or methanol). epa.govnih.gov

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). nih.gov Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (the molecular ion or a prominent adduct), its fragmentation through collision-induced dissociation (CID), and the detection of the resulting product ions. nih.gov This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, allowing for the quantification of the analyte at very low concentrations. epa.gov For instance, in the analysis of 2,4-D, parent-daughter ion transitions such as m/z 219 → 161 and m/z 221 → 163 are monitored. epa.gov

The high sensitivity of LC-MS/MS makes it suitable for trace analysis in complex matrices, with limits of detection (LOD) often in the low µg/L range. epa.gov Recovery studies are essential to validate the method's accuracy, with acceptable recovery rates typically falling within the 70-120% range. lcms.czwaters.com

Table 2: Representative LC-MS/MS Parameters for the Analysis of a Phenoxyalkanoic Acid

| Parameter | Condition |

|---|---|

| LC System | Waters ACQUITY UPLC I-Class System or similar |

| Mass Spectrometer | Triple Quadrupole (e.g., Xevo TQ-XS) |

| Column | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) |

| Mobile Phase | Gradient of water with 0.1% acetic acid and acetonitrile/methanol (B129727) |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS)

As previously discussed, GC-MS is a robust technique for the analysis of volatile compounds. For trace analysis of non-volatile compounds like this compound, derivatization is a prerequisite. The resulting volatile derivative can then be analyzed with high sensitivity and selectivity using GC-MS.

In GC-MS, the separated compounds eluting from the GC column are introduced into the ion source of the mass spectrometer, where they are typically ionized by electron impact (EI). epa.gov This high-energy ionization process causes extensive fragmentation of the molecule. The resulting fragmentation pattern, or mass spectrum, is a unique fingerprint of the compound and is invaluable for its structural elucidation and confirmation. libretexts.org For the related compound 4-(2,4-Dichlorophenoxy)butyric acid, characteristic ions are observed at m/z 162 and 164, corresponding to the dichlorophenoxy moiety. nih.gov

The mass spectrometer can be operated in full-scan mode to acquire the entire mass spectrum for identification purposes or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. In SIM mode, only a few characteristic ions are monitored, which increases the signal-to-noise ratio and lowers the detection limits. epa.gov

GC-MS methods have been developed for the trace analysis of related phenoxy acid herbicides in various samples, achieving low limits of detection. shimadzu.com The combination of chromatographic separation and mass spectrometric detection provides a high degree of confidence in both the identification and quantification of the target analyte at trace levels.

Mechanistic Studies of Biological Activity of 4 2,4 Dichlorophenoxy Butanohydrazide

Investigation of Molecular Targets and Binding Interactions

The molecular mechanism of 4-(2,4-Dichlorophenoxy)butanohydrazide is presumed to mimic that of synthetic auxins, targeting key components of the plant hormone signaling pathway.

Based on the actions of its analogs, 2,4-D and 2,4-DB, the primary molecular target of this compound within susceptible plants is expected to be the auxin signaling pathway. Specifically, it is hypothesized to bind to the F-box protein TIR1 (Transport Inhibitor Response 1) and its co-receptors, which are components of the SCF-TIR1 ubiquitin-ligase complex. This binding event mimics the natural plant hormone indole-3-acetic acid (IAA), but with much greater stability. researchgate.net

In susceptible plant species, 2,4-DB is converted to 2,4-D through a process of beta-oxidation. cambridge.org This active form, 2,4-D, then binds to the auxin receptors. wikipedia.org It is plausible that this compound could either be similarly converted to an active form or interact directly with these receptors.

| Target | Interaction Type | Anticipated Outcome |

| TIR1/AFB F-box proteins | Agonist binding | Activation of auxin response pathways |

| Aux/IAA repressor proteins | Degradation | Derepression of auxin-responsive genes |

This interactive table summarizes the hypothesized molecular targets and interactions of this compound based on known auxin herbicide mechanisms.

The herbicidal activity of phenoxy compounds like 2,4-D is not primarily defined by direct enzyme inhibition or activation in the traditional sense of blocking an active site. Instead, its effects are a downstream consequence of disrupting hormonal balance. However, the application of 2,4-D has been shown to influence the activity of various enzymes. For instance, it can lead to the de novo synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the biosynthesis of ethylene (B1197577). nih.gov

Furthermore, studies on soil microorganisms have indicated that 2,4-D can have varied effects on extracellular enzyme activities, such as phosphatase and beta-glucosidase, though these effects are often inconsistent and dependent on environmental conditions. mdpi.com It is reasonable to assume that this compound could have similar indirect effects on enzyme activity as a result of the physiological stress it induces in plants.

Cellular and Subcellular Effects of this compound

The cellular and subcellular consequences of exposure to this compound are expected to be consistent with the known effects of synthetic auxins, leading to widespread disruption of normal cellular processes.

The primary cellular effect of compounds like 2,4-D is the hyper-stimulation of auxin signaling pathways. This leads to an imbalance with other plant hormones, notably ethylene and abscisic acid (ABA). The overproduction of ethylene is a significant contributor to the herbicidal effects, including epinasty (downward bending of leaves), senescence, and cell death. researchgate.netnih.gov

Another critical aspect of the cellular response is the induction of oxidative stress. The application of 2,4-D leads to the overproduction of reactive oxygen species (ROS). researchgate.netnih.gov These ROS molecules act as secondary messengers, further disrupting cellular processes and causing damage to cellular components.

| Signaling Pathway | Effect | Key Mediators |

| Auxin Signaling | Hyperactivation | TIR1/AFB receptors, Aux/IAA repressors |

| Ethylene Biosynthesis | Upregulation | ACC synthase |

| Oxidative Stress | Induction | Reactive Oxygen Species (ROS) |

This interactive table outlines the expected modulation of cellular signaling pathways by this compound.

Influence on Plant Growth Regulation Systems (if applicable to the hydrazide)

As a derivative of a phenoxyalkanoic acid, this compound is almost certainly a plant growth regulator. Its influence is expected to be that of a synthetic auxin, causing uncontrolled and disorganized growth in susceptible plants. mt.gov

This uncontrolled growth manifests as a variety of symptoms, including:

Epinasty: Twisting and curling of stems and leaves. nih.gov

Abnormal cell division and elongation: Leading to tissue swelling and callusing. orst.edu

Disruption of vascular tissue: Impairing the transport of water and nutrients. orst.edu

Ultimately, these effects exhaust the plant's resources and lead to its death. The selectivity of phenoxy herbicides for broadleaf plants over grasses is a key feature of their regulatory action. wikipedia.org In the case of 2,4-DB, its selectivity is also dependent on the ability of the target plant to convert it to the more active 2,4-D. cambridge.orgcornell.edu A similar mechanism could be at play for this compound.

| Growth Process | Effect | Physiological Outcome |

| Cell Division | Uncontrolled | Tissue malformation, callusing |

| Cell Elongation | Abnormal | Stem twisting, leaf epinasty |

| Nutrient Transport | Disrupted | Wilting, necrosis |

This interactive table summarizes the influence of this compound on plant growth regulation systems, as inferred from its structural analogs.

In-Depth Mechanistic Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific biological and biochemical mechanisms of the chemical compound this compound. Despite extensive searches for peer-reviewed studies and research data, no specific information was found detailing its interactions with plant systems at the molecular level as per the requested detailed outline.

The requested analysis, which was to include interaction with auxin receptors, modulation of phytohormone cross-talk, gene expression analysis, induction of reactive oxygen species, and effects on antioxidant defense systems, could not be completed due to the absence of published research on this particular compound.

Scientific inquiry has extensively covered related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely studied synthetic auxin herbicide. Research on 2,4-D has established its mode of action, which involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf plants. Studies on 2,4-D have explored its effects on auxin receptors, signal transduction pathways, and the resulting physiological and morphological changes in plants.

Furthermore, the broader class of compounds known as hydrazides and hydrazones, to which this compound belongs, is recognized for a wide array of biological activities. These activities can include antimicrobial, anti-inflammatory, and in some cases, herbicidal properties. However, the specific effects and mechanisms of action are highly dependent on the precise molecular structure of each individual compound.

The absence of specific data for this compound prevents a scientifically accurate discussion of its:

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Evaluation of Structural Modifications on Biological Potency

The biological efficacy of 4-(2,4-Dichlorophenoxy)butanohydrazide can be systematically evaluated by considering the impact of modifications to its three main structural components: the aromatic ring, the butane (B89635) chain, and the hydrazide group.

The 2,4-dichloro substitution pattern on the phenyl ring is a critical feature for the biological activity of many phenoxy herbicides. mdpi.com The position and nature of substituents on the aromatic ring can significantly influence the molecule's interaction with its biological target, as well as its physicochemical properties such as lipophilicity and electronic distribution.

Studies on related phenoxyacetic acid derivatives have shown that the presence of chlorine atoms at positions 2 and 4 of the phenyl ring generally confers high herbicidal activity. mdpi.com This is attributed to a combination of steric and electronic effects that promote optimal binding to the target receptor, which in the case of auxinic herbicides, is believed to be a complex involving the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its homologs.

The introduction of different substituents or alteration of the substitution pattern can lead to a range of biological activities. For instance, the replacement of a chlorine atom with a methyl group can modulate the activity, and the position of this substitution is also crucial. The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, can affect the acidity of the carboxylic acid in the parent compounds, which in turn influences their uptake and transport within the plant. While this compound is not a carboxylic acid, the electronic nature of the aromatic ring still plays a vital role in its interactions with biological macromolecules.

Table 1: Predicted Impact of Aromatic Ring Substitutions on the Biological Potency of Phenoxybutanoic Acid Derivatives

| Substituent Position | Substituent Type | Predicted Impact on Auxinic Activity | Rationale |

| 2,4 | Dichloro | High | Optimal steric and electronic properties for receptor binding. |

| 4 | Monochloro | Moderate | Reduced, but still significant, activity compared to the dichloro derivative. |

| 2 | Monochloro | Moderate to Low | Generally less active than the 4-chloro isomer. |

| 2,4,5 | Trichloro | Variable | Can either increase or decrease activity depending on the specific target and plant species. |

| 4 | Methyl | Moderate | Can mimic the steric properties of a chlorine atom to some extent. |

| - | No Substitution | Low to Inactive | The unsubstituted phenyl ring generally lacks the necessary interactions for high potency. |

This table is generated based on known SAR of phenoxyacetic acid herbicides and is intended to be predictive for phenoxybutanoic acid derivatives.

The length and branching of the alkane chain connecting the phenoxy group to the hydrazide moiety are critical determinants of the compound's biological activity and mechanism of action. In the case of the parent compound, 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), the four-carbon chain is significant as it allows for its conversion to the highly active 2,4-dichlorophenoxyacetic acid (2,4-D) in susceptible plants through the process of β-oxidation. This makes 2,4-DB a pro-herbicide.

Therefore, for this compound, the butane chain is likely to be a key factor in its biological profile. Any modification to this chain could have a profound impact:

Chain Length: Shortening or lengthening the chain from four carbons would likely alter its metabolic fate. A shorter chain might not be a substrate for β-oxidation, potentially leading to a different mode of action or reduced activity. A longer chain could also affect the rate and products of metabolism. The solubility and lipophilicity of the molecule are also influenced by the chain length. acs.org

Branching: The introduction of branching on the butane chain, for example, with a methyl group, would likely hinder the β-oxidation process, potentially reducing its conversion to an active form. This could, in turn, decrease its herbicidal efficacy in plants that rely on this metabolic activation.

The hydrazide group (-CONHNH2) is a versatile functional group that can significantly influence a molecule's biological activity. mdpi.comhygeiajournal.commdpi.comresearchgate.netindexcopernicus.com It can act as a hydrogen bond donor and acceptor, which can be crucial for binding to a biological target. The conformation of the hydrazide group, which can exist in different spatial arrangements, can also affect its binding affinity.

Substitutions on the hydrazide nitrogen atoms can modulate the compound's properties:

N'-alkylation or N'-arylation: Introducing substituents on the terminal nitrogen atom can alter the molecule's lipophilicity, steric profile, and hydrogen bonding capacity. This can lead to changes in biological activity, with some derivatives potentially exhibiting enhanced potency or a different spectrum of activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their biological potency and guide the design of new, more active compounds.

A typical QSAR study would involve the following steps:

Data Set: A series of this compound analogs with varying substituents on the aromatic ring, modifications to the butane chain, and substitutions on the hydrazide group would be synthesized and their biological activity (e.g., herbicidal IC50 values) would be determined.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can be categorized as:

Electronic Descriptors: (e.g., Hammett constants, dipole moment, atomic charges) which describe the electronic properties of the molecule.

Steric Descriptors: (e.g., molecular weight, molar refractivity, van der Waals volume) which relate to the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., logP) which quantify the lipophilicity of the compound.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using statistical parameters like the correlation coefficient (R²), cross-validated R² (q²), and by predicting the activity of a set of compounds not used in the model development (an external test set).

For phenoxyacetic acid derivatives, QSAR studies have highlighted the importance of electronic and hydrophobic parameters in determining their herbicidal activity. mdpi.com A similar approach for this compound and its analogs would likely reveal the key structural features required for their desired biological effect.

Comparative Studies with Analogues and Parent Compounds

To better understand the SAR of this compound, it is useful to compare it with its parent compound, 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB), and other related analogs.

Parent Compound (2,4-DB): 2,4-DB is a selective, post-emergence herbicide used to control broadleaf weeds. nih.gov Its selectivity is based on the ability of certain plants to convert it to the highly active 2,4-D via β-oxidation, while tolerant plants metabolize it through other pathways. The conversion of the carboxylic acid group of 2,4-DB to a hydrazide group in this compound would significantly alter its physicochemical properties, such as its acidity and polarity. This could affect its uptake, translocation, and metabolism in plants. The hydrazide is less acidic than the carboxylic acid and may have different interactions with soil components and biological membranes.

Ester and Amide Analogues: Esters and amides of 2,4-DB are also known and have been studied. These derivatives generally show increased lipophilicity compared to the parent acid, which can enhance their penetration through the plant cuticle. fao.org However, they must be hydrolyzed to the free acid to become active. Similarly, this compound would need to be metabolized to release an active component, or it may possess its own intrinsic activity.

Table 2: Comparative Properties of this compound and Related Compounds

| Compound | Functional Group | Expected Water Solubility | Expected Lipophilicity (logP) | Primary Mode of Action (Herbicidal) |

| 2,4-D | Carboxylic Acid | Moderate | Moderate | Direct auxin mimic. |

| 2,4-DB | Carboxylic Acid | Lower than 2,4-D | Higher than 2,4-D | Pro-herbicide, converted to 2,4-D. nih.gov |

| 4-(2,4-Dichlorophenoxy)butanoate (B1226573) Ester | Ester | Low | High | Pro-herbicide, hydrolyzed to 2,4-DB. |

| 4-(2,4-Dichlorophenoxy)butanamide | Amide | Moderate | Moderate | May act as a pro-herbicide. |

| This compound | Hydrazide | Moderate | Moderate | Unknown; may be a pro-herbicide or have intrinsic activity. |

This table contains expected properties based on the functional groups and may vary depending on the specific ester or amide.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful tool in drug and herbicide discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target and elicit a response.

For auxinic herbicides like 2,4-D, a well-established pharmacophore model exists. researchgate.net It generally consists of an aromatic ring and a carboxylic acid group (or a group that can be metabolized to a carboxylic acid) separated by a specific distance. This compound can be analyzed in the context of this pharmacophore:

The 2,4-dichlorophenyl ring serves as the hydrophobic and aromatic feature.

The butanohydrazide moiety could potentially be recognized by the receptor in a manner similar to the carboxylic acid group, or it may be metabolized to release a compound that fits the pharmacophore.

Ligand-based design strategies can be employed to design new analogs of this compound with potentially improved properties. This approach is particularly useful when the three-dimensional structure of the biological target is unknown. By comparing the structures of a series of active and inactive molecules, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify new potential candidates or to guide the modification of the existing scaffold to better fit the pharmacophore requirements.

For instance, by synthesizing a library of this compound derivatives with different substituents and evaluating their biological activity, one could identify the key features that are essential for activity and use this information to design more potent and selective compounds.

Applications and Potential Research Avenues for 4 2,4 Dichlorophenoxy Butanohydrazide

Exploration in Material Science Applications

There is no available research focused on the utilization of 4-(2,4-Dichlorophenoxy)butanohydrazide in the field of material science.

Development of Polymer Additives and Modifiers

No studies have been identified that investigate the use of this compound as an additive or modifier for polymers.

Design of Functional Coatings and Films

Information regarding the design or application of functional coatings and films incorporating this compound is not present in the surveyed literature.

Investigation in Supramolecular Chemistry and Self-Assembly

There is no documented research on the role or investigation of this compound in the context of supramolecular chemistry or self-assembly processes.

Investigation into Novel Biological Activities (e.g., antimicrobial, enzyme modulation)6.3.1. Antibacterial Efficacy against Specific Microorganisms6.3.2. Antifungal Potency and Spectrum6.3.3. Enzyme Modulatory Activities in Biochemical Systems

Further empirical studies, including in vitro and in vivo screening, would be necessary to determine if this compound possesses any significant antibacterial, antifungal, or enzyme modulatory properties. Without such foundational research, any discussion on these potential applications would be purely speculative and would not adhere to the required standards of scientific accuracy.

Environmental Fate, Degradation Pathways, and Remediation Technologies

Biodegradation Mechanisms of 4-(2,4-Dichlorophenoxy)butanohydrazide

Biodegradation is a primary mechanism for the removal of phenoxyalkanoic acid herbicides from the environment, driven by a diverse range of soil microorganisms. nih.gov The biodegradation of this compound is expected to be initiated by microbial populations capable of utilizing it as a carbon and energy source.

Numerous microorganisms have been identified with the capability to degrade 2,4-D and 2,4-DB, and it is plausible that similar or identical species would be involved in the breakdown of this compound. These microorganisms are typically isolated from contaminated soils and water bodies. Bacteria are the most studied group in this regard, although some fungi also exhibit degradative capabilities.

Several bacterial genera, including Pseudomonas, Cupriavidus, Sphingomonas, and Bradyrhizobium, have been shown to effectively degrade phenoxyalkanoic acids. jmb.or.kr For instance, Cupriavidus necator JMP134 is a well-studied bacterium capable of utilizing 2,4-D as a sole carbon source. nih.gov Similarly, various bacterial strains that can degrade 2,4-DB have been isolated from agricultural soils. jmb.or.kr Fungal genera such as Aspergillus, Penicillium, and the white-rot fungus Rigidoporus have also been reported to degrade 2,4-D. nih.gov

The table below summarizes some of the microorganisms implicated in the degradation of the closely related compounds 2,4-D and 2,4-DB.

| Microorganism Genus | Specific Strain(s) | Degraded Compound(s) | Reference |

| Cupriavidus | necator JMP134 | 2,4-D | nih.gov |

| Pseudomonas | Multiple strains | 2,4-D, 2,4-DB | jmb.or.kr |

| Sphingomonas | Multiple strains | 2,4-D, 2,4-DB | jmb.or.kr |

| Bradyrhizobium | Multiple strains | 2,4-D, 2,4-DB | jmb.or.kr |

| Variovorax | Multiple strains | 2,4-DB | jmb.or.kr |

| Acinetobacter | sp. | 2,4-D | scielo.br |

| Serratia | marcescens | 2,4-D | scielo.br |

| Flavobacterium | sp. | 2,4-D | scielo.br |

| Penicillium | sp. | 2,4-D | scielo.br |

| Rigidoporus | sp. FMD21 | 2,4-D | nih.gov |

| Aspergillus | Multiple strains | 2,4-D | nih.gov |

| Fusarium | sp. T1-BH.1 | 2,4-D | nih.gov |

| Verticillium | sp. T1-BH.2 | 2,4-D | nih.gov |

The metabolic pathway for this compound has not been empirically determined. However, a putative pathway can be constructed based on the known degradation routes of 2,4-DB and 2,4-D, as well as the microbial metabolism of hydrazides.

The initial step in the degradation of this compound is likely the hydrolysis of the hydrazide group to form 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB). This is a common microbial strategy for the initial transformation of xenobiotics. Subsequently, 2,4-DB is expected to undergo β-oxidation of the butyric acid side chain to yield 2,4-D. nih.gov

Once 2,4-D is formed, its degradation pathway is well-established. The process is typically initiated by the cleavage of the ether linkage, catalyzed by a dioxygenase, to form 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov The 2,4-DCP is then hydroxylated to form 3,5-dichlorocatechol (B76880). nih.gov The aromatic ring of 3,5-dichlorocatechol is subsequently cleaved, leading to the formation of intermediates that can enter the tricarboxylic acid (TCA) cycle. nih.gov

The hydrazide moiety, upon cleavage, would release butyric acid and hydrazine (B178648). Butyric acid is a readily biodegradable fatty acid. Hydrazine is known to be biodegradable, although it can be toxic to some microorganisms at high concentrations. nih.govosti.gov Some bacteria, such as Achromobacter sp., have been shown to degrade hydrazine. osti.gov

The table below outlines the probable intermediate metabolites in the degradation of this compound.

| Proposed Intermediate Metabolite | Precursor Compound | Likely Transformation Step |

| 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB) | This compound | Hydrolysis of the hydrazide |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB) | β-oxidation |

| 2,4-Dichlorophenol (2,4-DCP) | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Ether bond cleavage |

| 3,5-Dichlorocatechol | 2,4-Dichlorophenol (2,4-DCP) | Hydroxylation |

| 2,4-Dichloro-cis,cis-muconate | 3,5-Dichlorocatechol | Ring cleavage |

| Butyric acid | This compound | Hydrolysis of the hydrazide |

| Hydrazine | This compound | Hydrolysis of the hydrazide |

The biotransformation of this compound would involve a series of enzymatic reactions. The initial hydrolysis of the hydrazide could be carried out by a class of enzymes known as hydrazidases or other non-specific amidases. nih.gov

The subsequent degradation of the 2,4-DB and 2,4-D intermediates involves well-characterized enzyme systems. The β-oxidation of the butyric acid side chain is a common metabolic process involving a suite of enzymes. The key enzyme in the degradation of 2,4-D is the α-ketoglutarate-dependent 2,4-D dioxygenase, encoded by the tfdA gene, which cleaves the ether bond. nih.gov The hydroxylation of 2,4-DCP is catalyzed by 2,4-DCP hydroxylase (tfdB), and the ring cleavage is performed by chlorocatechol 1,2-dioxygenase (tfdC). nih.gov

In fungi, extracellular enzymes such as laccases and peroxidases, as well as intracellular cytochrome P450 monooxygenases, play a significant role in the degradation of phenoxy herbicides. nih.govresearchgate.net

The table below lists the key enzyme systems likely involved in the degradation of this compound.

| Enzyme System | Function | Substrate(s) |

| Hydrazidase/Amidase | Hydrolysis of the hydrazide bond | This compound |

| β-oxidation enzymes | Side-chain degradation | 4-(2,4-Dichlorophenoxy)butyric acid |

| α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA) | Ether bond cleavage | 2,4-Dichlorophenoxyacetic acid |

| 2,4-DCP hydroxylase (TfdB) | Hydroxylation of the aromatic ring | 2,4-Dichlorophenol |

| Chlorocatechol 1,2-dioxygenase (TfdC) | Aromatic ring cleavage | 3,5-Dichlorocatechol |

| Laccases and Peroxidases (fungal) | Oxidative degradation | 2,4-D and its metabolites |

| Cytochrome P450 monooxygenases (fungal) | Hydroxylation and detoxification | 2,4-D and its metabolites |

Abiotic Degradation Processes in Environmental Matrices

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment. These processes include photodegradation, hydrolysis, and oxidation.

Photodegradation, or photolysis, is the breakdown of compounds by light. For phenoxy herbicides like 2,4-D, photodegradation can be a significant dissipation pathway, particularly in sunlit surface waters. cdc.gov The rate and extent of photodegradation are influenced by factors such as the wavelength of light, the presence of photosensitizers (e.g., iron species), and the environmental matrix. nih.gov

Studies on 2,4-D have shown that its degradation is enhanced by UV irradiation, and the presence of iron-mediated systems can further accelerate this process. nih.gov The photodegradation of 2,4-D can lead to the formation of intermediates such as 2,4-dichlorophenol. researchgate.net It is expected that this compound would also be susceptible to photodegradation, with the aromatic ring being the primary site of photochemical reactions.

The table below summarizes findings from photodegradation studies of related compounds.

| Compound | Conditions | Key Findings | Reference |

| 2,4-D | UV radiation (253.7 nm) with iron-mediated processes | UV irradiation significantly accelerates the degradation rate. The presence of ferrous oxalate (B1200264) or ferrioxalate (B100866) further enhances the reaction. | nih.gov |

| 2,4-D | Concentrated solar radiation with TiO₂ photocatalyst | Feasible for mineralization of 2,4-D in both batch and continuous reactors. | acs.org |

| 2,4-D | Visible light with Ag₃PO₄/TiO₂ photocatalyst | Effective degradation achieved, with optimal conditions at acidic pH. | iwaponline.com |

| 2,4-D butylate | Buffered solutions and organic solvents | Photolysis follows first-order kinetics. | |

| 2,4-D | Sulfated CeO₂ photocatalyst | Enhanced photocatalytic degradation with a half-life reduction. | mdpi.com |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The butanohydrazide moiety of the target compound is a potential site for hydrolysis, which would yield 4-(2,4-dichlorophenoxy)butyric acid and hydrazine. The rate of hydrolysis is typically dependent on pH and temperature. For esters of 2,4-D, hydrolysis is a significant transformation pathway, especially under basic conditions. researchgate.net The hydrolysis of 2,4-D itself in aqueous solutions is generally slow but is faster in acidic conditions. researchgate.net

Oxidative degradation involves the reaction of the compound with oxidizing agents present in the environment, such as hydroxyl radicals. Advanced oxidation processes (AOPs) have been shown to be effective in degrading 2,4-D. nih.gov For instance, the oxidation of 2,4-D in subcritical and supercritical water leads to its mineralization, with 2,4-dichlorophenol and acetic acid as major intermediates. nih.gov It is likely that this compound would also be susceptible to oxidative degradation, with the aromatic ring and the side chain being potential sites of attack.

The table below presents kinetic data for the degradation of related compounds.

| Compound | Process | Conditions | Kinetic Model | Key Findings | Reference |

| 2,4-D | Hydrolysis | Acidic solution | First-order | Faster kinetics at acidic pH compared to neutral pH. | researchgate.net |

| 2,4-D butylate | Hydrolysis | pH 5, 7, 9 at 25°C | First-order | Half-lives of 23.5 days, 5.8 days, and 10.7 minutes, respectively. | |

| 2,4-D | Oxidative degradation | Subcritical and supercritical water | - | Degradation increases with temperature and reaction time. | nih.gov |

| 2,4-D | Photocatalytic degradation | Sulfated CeO₂ photocatalyst | First-order | Higher degradation rate and shorter half-life with the catalyst. | mdpi.com |

Sorption and Desorption Dynamics in Soil and Aquatic Environments

Interaction with Soil Organic Matter and Clay Minerals

Specific studies detailing the sorption coefficients (K_d, K_oc), isotherms (e.g., Freundlich, Langmuir), and mechanisms of interaction between this compound and soil components are not available. Research on analogous compounds like 2,4-D indicates that soil organic matter and, to some extent, clay minerals and iron oxides, are the primary sorbents, with the process being highly dependent on soil pH. However, quantitative data for this compound is absent.

Adsorption onto Activated Carbon and Other Sorbent Materials

While activated carbon is a widely studied and effective adsorbent for many organic pollutants, including phenoxy herbicides like 2,4-D, specific research on its efficacy for removing this compound from aqueous solutions is not documented. There are no available studies presenting adsorption capacities, kinetic models, or isotherm data for this specific compound.

Advanced Remediation Technologies for Contaminated Environments

Application of Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs), such as ozonation, photo-Fenton, and photocatalysis, have been successfully applied to degrade persistent organic pollutants, including 2,4-D. These processes rely on the generation of highly reactive hydroxyl radicals. However, the literature lacks studies that investigate the application of AOPs for the degradation of this compound, including degradation kinetics, identification of transformation products, and mineralization efficiency.

Bioremediation and Phytoremediation Strategies

The biodegradation of 2,4-D by various microorganisms is well-documented, with specific catabolic pathways and genes identified. Similarly, phytoremediation has been explored for 2,4-D. There is, however, no corresponding body of research on bioremediation or phytoremediation strategies specifically targeting this compound. Studies identifying microbial strains or plant species capable of degrading or accumulating this compound, or detailing its metabolic pathways, are not present in the available literature.

Computational Chemistry and in Silico Investigations of 4 2,4 Dichlorophenoxy Butanohydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(2,4-Dichlorophenoxy)butanohydrazide, such studies would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT analysis of this compound would involve calculating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Furthermore, DFT calculations would elucidate the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. This information is critical for predicting how the molecule might interact with other chemical species and biological macromolecules.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | - | Electron-donating ability |

| LUMO Energy | - | Electron-accepting ability |

| HOMO-LUMO Gap | - | Chemical reactivity and stability |

| Dipole Moment | - | Polarity and intermolecular interactions |

Note: The values in this table are for illustrative purposes only, as no specific published data is available.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, aiding in the identification and characterization of a compound. For this compound, theoretical calculations could generate predicted infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Comparing these predicted spectra with experimental data would serve to confirm the molecular structure and provide a deeper understanding of its vibrational and electronic transitions.

Conformational Analysis and Potential Energy Surface Exploration

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound would involve exploring its potential energy surface to identify stable, low-energy conformations. This process would reveal the molecule's flexibility and the rotational barriers around its single bonds. Understanding the preferred conformations is a prerequisite for meaningful molecular docking and dynamics studies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecule. An MD simulation of this compound, typically in a solvent environment like water, would reveal its dynamic fluctuations, conformational changes over time, and interactions with solvent molecules. This information is crucial for understanding how the molecule behaves in a biological context and how it might approach and interact with a target receptor.

Molecular Docking Studies to Predict Ligand-Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For this compound, docking studies would be instrumental in identifying potential biological targets and elucidating the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The binding affinity, often expressed as a docking score, can be used to rank potential derivatives and guide further experimental studies.

Table 2: Illustrative Molecular Docking Parameters for a Hypothetical Target

| Parameter | Description |

| Receptor Target | Specific protein or enzyme of interest |

| Binding Site | The pocket or groove on the receptor where the ligand binds |

| Docking Score | A measure of the predicted binding affinity |

| Key Interacting Residues | Amino acids in the receptor that form significant interactions with the ligand |

Note: This table is a template for data that would be generated from a molecular docking study.

In Silico Screening and Virtual Library Design for Derivatives

Building upon the structural and electronic information obtained from the aforementioned computational methods, in silico screening and the design of virtual libraries of this compound derivatives could be undertaken. Virtual screening would involve computationally testing a large number of related compounds for their potential to bind to a specific target. This approach can significantly accelerate the drug discovery process by prioritizing a smaller, more promising set of molecules for synthesis and experimental testing. The design of virtual libraries would involve systematically modifying the core structure of this compound to explore how different functional groups impact its predicted activity and properties.

Interdisciplinary Research Directions and Future Perspectives for 4 2,4 Dichlorophenoxy Butanohydrazide

Integration with Systems Biology and "Omics" Technologies

The era of systems biology, powered by "omics" technologies such as transcriptomics, proteomics, and metabolomics, offers a powerful lens through which to investigate the nuanced interactions of 4-(2,4-dichlorophenoxy)butanohydrazide with biological systems. longdom.org While its parent molecule, 2,4-DB, acts as a synthetic auxin, the precise molecular cascade triggered by the butanohydrazide derivative is yet to be fully elucidated. mt.gov

Future research can leverage these technologies to build a comprehensive, system-level understanding of the compound's effects.

Transcriptomics (RNA-Seq): This technique can identify the full range of genes that are switched on or off in a plant or microbial cell upon exposure to the compound. longdom.org For instance, studies on the related herbicide 2,4-D have used transcriptomics to understand resistance mechanisms and identify auxin-responsive genes. oup.com Applying this to this compound could reveal novel cellular pathways affected by the hydrazide moiety, beyond the canonical auxin signaling pathway. xtbg.ac.cn

Proteomics: By analyzing the entire protein complement of an organism, proteomics can identify the specific proteins that are up- or down-regulated or post-translationally modified in response to the compound. nih.gov This could lead to the discovery of new protein targets or off-target interactions, providing a deeper understanding of its mode of action and potential selectivity.

Metabolomics: This approach profiles the complete set of small-molecule metabolites within a cell or organism. Research on 2,4-D has identified various metabolites, such as glucose esters and amino acid conjugates. nih.govnih.gov A metabolomic study of this compound would clarify its metabolic fate in plants and soil, identifying key degradation products and assessing their biological activity and environmental persistence.

By integrating data from these omics fields, researchers can construct detailed models of the compound's interaction network, predicting its effects with greater accuracy and paving the way for rational design of more effective and safer derivatives.

Development of Sustainable and Environmentally Benign Chemical Processes

The industrial synthesis of phenoxy herbicides has traditionally involved processes that may use hazardous solvents and generate significant waste. who.int A key future direction for this compound is the development of green and sustainable chemical processes for its production. This involves rethinking the synthesis of both the 4-(2,4-dichlorophenoxy)butyric acid precursor and the subsequent hydrazide formation.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

| Synthesis Step | Conventional Method | Green/Sustainable Alternative | Key Benefits |

| Phenoxy Acid Synthesis | Reaction in aqueous solutions or organic solvents, often with complex post-treatment. google.com | Solvent-free synthesis on solid supports (e.g., silica, clays) assisted by microwave irradiation. rsc.orgrsc.org | Reduced solvent use, faster reaction times, minimal hazardous waste, and potentially a formulated product ready for application. rsc.org |

| Hydrazide Formation | Refluxing the parent ester or acyl chloride with hydrazine (B178648) hydrate (B1144303) in organic solvents like ethanol (B145695) or methanol (B129727) for extended periods. mdpi.com | Mechanochemical synthesis (ball-milling) with minimal or no solvent (liquid-assisted grinding). mdpi.comrsc.org | Eliminates bulk solvent use, reduces energy consumption, and can lead to quantitative yields in shorter timeframes. mdpi.comnih.gov |

Mechanochemistry, a solvent-free technique involving grinding reagents together, has emerged as a particularly promising green method for synthesizing hydrazones and related derivatives. mdpi.comnih.govrsc.org Adopting a mechanochemical approach for reacting an activated form of 4-(2,4-dichlorophenoxy)butyric acid with hydrazine would drastically reduce the environmental footprint of the synthesis, aligning with the principles of sustainable chemistry. rsc.orgresearchgate.net

Exploration of Nanotechnology-Based Delivery and Application Systems

A significant challenge in agriculture is the efficient delivery of active compounds to their target while minimizing environmental contamination from runoff and volatilization. nih.govrsc.org Nanotechnology offers a transformative solution by enabling the creation of smart delivery systems for compounds like this compound.

Research has already demonstrated the successful formulation of its parent compound, 4-(2,4-dichlorophenoxy)butyrate, into a controlled-release nanohybrid. nih.gov In this study, the agrochemical was intercalated into the inorganic layers of a Zn-Al-layered double hydroxide (B78521), creating a stable, mesoporous material that allows for the gradual release of the active agent. nih.gov

Future explorations in this area could include a variety of nanosystems:

Nanocapsules: Encapsulating the hydrazide in polymer-based nanocapsules, such as those made from poly(epsilon-caprolactone), can protect it from premature degradation and allow for targeted release triggered by specific environmental cues like pH, temperature, or enzymatic activity. nih.govresearchgate.net

Hydrotalcite Nanosheets: These layered materials can act as carriers, with the active compound loaded between the sheets. This approach has been shown to reduce both the volatility and leaching of herbicides like 2,4-D. rsc.org

Grafted Polymers: The compound could be chemically bonded to biodegradable polymers like jute fiber, creating a matrix from which it is slowly released over time. banglajol.info

These nanotechnology-based systems promise to increase the efficiency of the active ingredient, reduce the required application rates, and significantly decrease its off-target environmental impact. researchgate.netunl.edu

Emerging Research Frontiers in Phenoxy-Hydrazide Conjugates and Hybrid Molecules

The true potential of this compound may lie not in its use as a standalone molecule, but as a scaffold for creating novel conjugates and hybrid molecules. The hydrazide group is a versatile chemical handle that can be readily reacted with aldehydes and ketones to form hydrazones. mdpi.comhygeiajournal.com This opens an immense field for molecular hybridization, combining the known properties of the phenoxy moiety with the diverse biological activities of other chemical scaffolds. mdpi.com

Hydrazone derivatives are well-documented to possess a wide spectrum of biological activities, as detailed in the table below. nih.govnih.gov

Table 2: Documented Biological Activities of Hydrazone Derivatives

| Biological Activity | Reference |

| Antimicrobial (Antibacterial & Antifungal) | nih.govresearchgate.netresearchgate.net |

| Anticancer | nih.gov |

| Anti-inflammatory | hygeiajournal.com |

| Antiviral | nih.govhygeiajournal.com |

| Anticonvulsant | nih.gov |

| Antimalarial | nih.gov |

| Antitubercular | nih.gov |

By synthesizing phenoxy-hydrazone conjugates, researchers could create hybrid molecules with dual-action or entirely new functionalities. For example:

Agrochemical Synergies: A hybrid molecule could be designed to have both herbicidal (from the phenoxy part) and antifungal or insecticidal properties (from the hydrazone part), offering broader crop protection from a single active ingredient.

Biomedical Applications: Given the potent anticancer and antimicrobial activities of many hydrazones, conjugates could be explored as potential therapeutic agents, where the phenoxy group might serve to modulate solubility, membrane transport, or interaction with specific biological targets. researchgate.netresearchgate.net

This frontier represents a shift from traditional agrochemical research to a broader field of bioactive molecule design, where principles of medicinal chemistry and molecular hybridization can be applied to create next-generation compounds. mdpi.comhygeiajournal.com

Potential for Targeted Applications Based on Specific Molecular Interactions

The herbicidal activity of phenoxy compounds like 2,4-D and its analogues stems from their ability to mimic the natural plant hormone auxin. mt.govbris.ac.uk They bind to auxin receptors, primarily the TIR1/AFB family of proteins, leading to the degradation of transcriptional repressors and causing uncontrolled growth that is ultimately lethal to susceptible plants. oup.comxtbg.ac.cn This specific molecular interaction is the foundation for developing more targeted applications.

Future research can focus on leveraging and modifying this interaction:

Molecular Docking and Computational Modeling: These techniques can be used to simulate the binding of this compound and its potential hydrazone derivatives to the auxin receptor pocket. frontiersin.orgnih.govcambridge.org By understanding the precise structural requirements for binding, new derivatives can be designed with enhanced affinity and selectivity for the weed's receptor over the crop's, improving safety and efficacy. A study on 2,4-D analogues showed that a halogen at the 4-position of the aromatic ring was crucial for auxinic activity. nih.govresearchgate.net

Development of Selective Herbicides: The hydrazide moiety offers a site for chemical modification. By adding different functional groups, it may be possible to alter the compound's uptake, translocation, or binding characteristics, potentially overcoming existing herbicide resistance mechanisms that involve impaired transport. oup.com